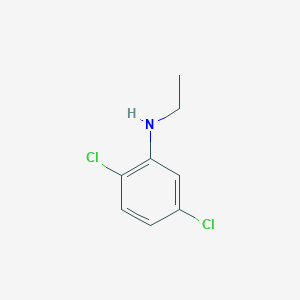

2,5-Dichlor-N-ethylanilin

Übersicht

Beschreibung

2,5-dichloro-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-dichloro-N-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Anilinen

“2,5-Dichlor-N-ethylanilin” ist eine Art von Anilin, die bei der Synthese einer Vielzahl von Verbindungen eine wichtige Rolle spielen. Aniline können durch verschiedene Methoden synthetisiert werden, darunter die direkte nukleophile Substitution, die Nitroarene-Reduktion und palladiumkatalysierte Verfahren .

Chemische Copolymerisation

“this compound” unterliegt der chemischen Copolymerisation mit Anilin in wässriger 1M Salzsäure unter Verwendung von Kaliumdichromat als Oxidationsmittel. Dieser Prozess bildet Poly (2,5−Dichloranilin−co−Anilin), das potenzielle Anwendungen in der Polymerproduktion hat .

Bildung von N− [2−hydroxy−1−naphthyliden]2,5−dichloranilin

“2,5−Dichloranilin” reagiert mit 2−hydroxy−1−naphthaldehyd unter Bildung von N− [2−hydroxy−1−naphthyliden]2,5−dichloranilin. Diese Verbindung könnte potenzielle Anwendungen im Bereich der organischen Chemie haben .

Nachweis von Anilin-Derivaten

“2,5-Dichloranilin” wurde in einer Studie verwendet, um eine schnelle und empfindliche quantitative Methode zur Bestimmung einiger Anilin-Derivate durch Festphasenmikroextraktion in der Gaschromatographie-Massenspektrometrie zu entwickeln .

Anreicherung von Nitrit

“2,5-Dichloranilin” wurde bei der Anreicherung von Nitrit im Kulturmedium verwendet. Dies könnte potenzielle Anwendungen im Bereich der Biochemie und Umweltwissenschaften haben .

Wirkmechanismus

Target of Action

Anilines, which include 2,5-dichloro-n-ethylaniline, are known to undergo reactions that involve nitro, bromine, and amine groups . These groups could potentially be the targets of 2,5-dichloro-N-ethylaniline.

Mode of Action

The mode of action of 2,5-dichloro-N-ethylaniline involves interactions with its targets, leading to changes in their structure or function. For example, the nitro group is a meta director, meaning that it directs incoming electrophiles to the meta position relative to itself . This suggests that 2,5-dichloro-N-ethylaniline may interact with its targets in a way that leads to structural changes at specific positions.

Biochemical Pathways

It is known that 2,5-dichloroaniline, a related compound, is a precursor to dyes and pigments, such as pigment yellow 10 . This suggests that 2,5-dichloro-N-ethylaniline may also be involved in the synthesis of certain dyes and pigments, affecting the biochemical pathways related to these processes.

Pharmacokinetics

It is known that 2,5-dichloroaniline is a colorless solid that is insoluble in water . This could impact the bioavailability of 2,5-dichloro-N-ethylaniline, as its solubility may affect its absorption and distribution in the body.

Result of Action

Given its potential role in the synthesis of dyes and pigments , it may have effects on the cells involved in these processes.

Biochemische Analyse

Biochemical Properties

2,5-Dichloro-N-ethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between 2,5-dichloro-N-ethylaniline and these enzymes can lead to the formation of reactive intermediates, which may further participate in other biochemical pathways .

Cellular Effects

The effects of 2,5-dichloro-N-ethylaniline on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,5-dichloro-N-ethylaniline has been shown to alter the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2,5-dichloro-N-ethylaniline exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 2,5-dichloro-N-ethylaniline has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dichloro-N-ethylaniline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to 2,5-dichloro-N-ethylaniline in in vitro or in vivo studies has been associated with cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of 2,5-dichloro-N-ethylaniline vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, chronic exposure to high doses of 2,5-dichloro-N-ethylaniline can lead to long-term health issues in animal models .

Metabolic Pathways

2,5-Dichloro-N-ethylaniline is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of 2,5-dichloro-N-ethylaniline with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 2,5-dichloro-N-ethylaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,5-dichloro-N-ethylaniline within tissues can vary depending on factors such as blood flow, tissue affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2,5-dichloro-N-ethylaniline can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of 2,5-dichloro-N-ethylaniline within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDNMFHRRPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651292 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42265-81-6 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

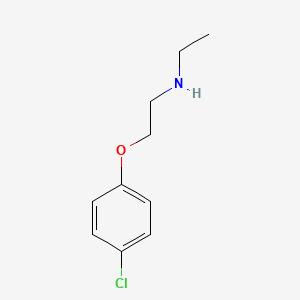

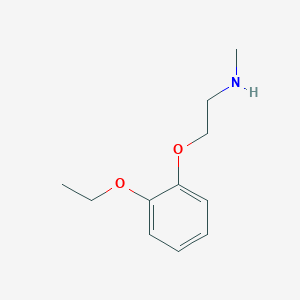

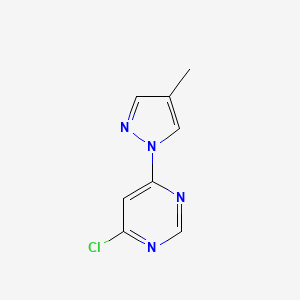

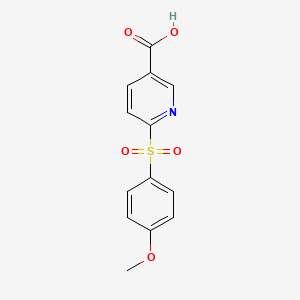

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)

![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)

![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)

![N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1416200.png)